Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

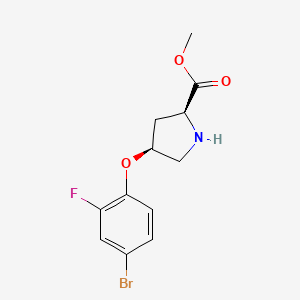

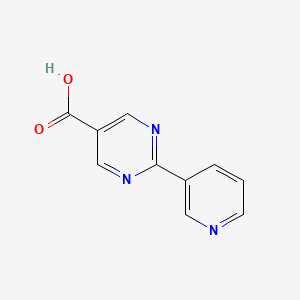

Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C13H20N4O2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of this compound involves a reaction in N,N-dimethyl acetamide at 20℃ for 1.5 hours . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Molecular Structure Analysis

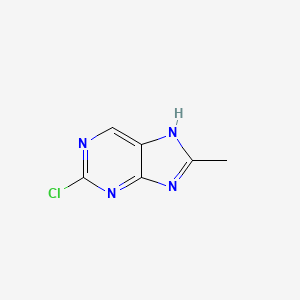

The molecular structure of Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate consists of a pyrimidine ring attached to a piperidine ring via a methylene bridge. The piperidine ring is substituted at the 4-position with an aminomethyl group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.32 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not explicitly mentioned in the available literature.Scientific Research Applications

Synthesis of Novel Compounds

A study by Paronikyan et al. (2016) demonstrates the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines through reactions involving ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate. These compounds were further modified to create derivatives with potential biological activities Paronikyan et al., Russian Journal of Organic Chemistry, 2016.

Microwave-mediated Synthesis

Eynde et al. (2001) reported the microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions starting from ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates. This method highlights the efficiency of microwave-assisted reactions in the synthesis of pyrimidine derivatives, providing a greener and more efficient synthetic route Eynde et al., Tetrahedron, 2001.

Inhibitors for Mycobacterium tuberculosis

Jeankumar et al. (2013) designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as novel Mycobacterium tuberculosis GyrB inhibitors. This research illustrates the potential application of such compounds in the development of new antituberculosis agents Jeankumar et al., European Journal of Medicinal Chemistry, 2013.

Synthesis of Benzothiazole Derivatives

Shafi et al. (2021) worked on the synthesis and biological properties of new piperidine substituted benzothiazole derivatives, starting from ethyl 2-aminobenzo[d]thiazole-6-carboxylate. This research contributes to the understanding of how modifications in molecular structure can impact biological activity, opening avenues for the development of new therapeutic agents Shafi et al., Asian Journal of Organic & Medicinal Chemistry, 2021.

Future Directions

The future directions for this compound could involve further exploration of its potential applications in the pharmaceutical industry, given the importance of piperidine derivatives in drug design . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.

properties

IUPAC Name |

ethyl 2-[4-(aminomethyl)piperidin-1-yl]pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-2-19-12(18)11-8-15-13(16-9-11)17-5-3-10(7-14)4-6-17/h8-10H,2-7,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQYZUBSUHPUES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)N2CCC(CC2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-(aminomethyl)piperidin-1-yl)pyrimidine-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1326421.png)

![2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1326441.png)

![3-Pyrrolidinol, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1326442.png)

![Methyl 5-ethyl-5,6-dihydro-4H-thieno-[2,3-c]pyrrole-2-carboxylate](/img/structure/B1326451.png)